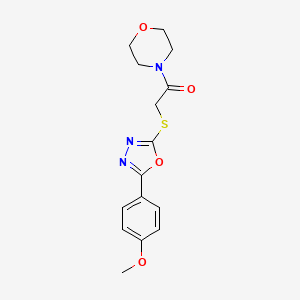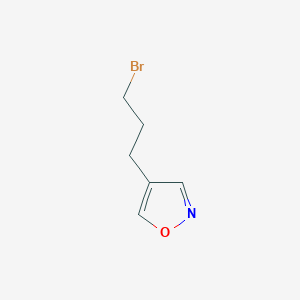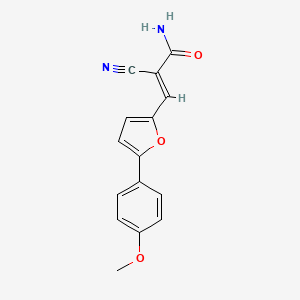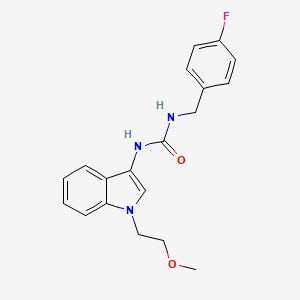
2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone” is a complex organic molecule that contains several functional groups including a methoxyphenyl group, an oxadiazole ring, a thioether linkage, and a morpholinoethanone group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The oxadiazole ring, in particular, would contribute to the rigidity of the molecule, while the methoxyphenyl and morpholinoethanone groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring might participate in electrophilic substitution reactions, while the thioether linkage could potentially undergo oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar oxadiazole ring and the nonpolar methoxyphenyl group could impact its solubility in different solvents .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Some derivatives, including those containing the 1,3,4-oxadiazole moiety, have been synthesized and evaluated for their antimicrobial properties. For instance, novel 1,3,4-triazole derivatives have demonstrated good to moderate activities against various microorganisms. This includes compounds obtained through the modification of 1,3,4-oxadiazole with morpholine or methyl piperazine as amine components, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Synthesis and Structural Characterization
The structural design and synthesis of compounds featuring the 1,3,4-oxadiazole core have been widely studied. For example, derivatives have been prepared by reacting various esters with primary amines, leading to compounds with potential biological activities. The characterization of these compounds through spectroscopic methods confirms their proposed structures and supports further exploration of their uses in scientific research (Bektaş et al., 2007).
Anticancer and Anti-inflammatory Applications
Research into novel derivatives of 1,3,4-oxadiazole has extended into anticancer and anti-inflammatory fields. Compounds synthesized from this moiety have been tested against various cancer cell lines, demonstrating good to moderate activity. This suggests the potential of 1,3,4-oxadiazole derivatives in developing new therapeutic agents for cancer treatment. Additionally, the anti-inflammatory properties of these compounds have been explored, indicating their utility in treating conditions associated with inflammation (Yakantham et al., 2019).
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of novel derivatives containing the 1,3,4-oxadiazole unit have been comprehensively studied. These studies aim at understanding the optoelectronic characteristics of such compounds, which are crucial for applications in materials science, particularly in organic electronics and photonics. The investigation of these properties through experimental and computational approaches helps in designing materials with desirable characteristics for optoelectronic devices (Thippeswamy et al., 2021).
Mecanismo De Acción
Oxadiazoles
Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Thiadiazoles
Thiadiazoles are another class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom . They also exhibit a broad spectrum of biological activities .
Morpholino
Morpholino refers to the portion of the molecule that contains a morpholine ring, a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. Morpholines are often used in medicinal chemistry due to their ability to mimic peptides .
Methoxyphenyl
The methoxyphenyl group is a common feature in many biologically active compounds. The presence of a methoxy group can significantly influence the potency, selectivity, and pharmacokinetic properties of a compound .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-20-12-4-2-11(3-5-12)14-16-17-15(22-14)23-10-13(19)18-6-8-21-9-7-18/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZAMZQSOIPIIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,3,5-Trimethyl-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}cyclohexanecarboxylic acid](/img/structure/B2703206.png)


![6-Fluoro-3-iodo-pyrazolo[1,5-A]pyrimidine](/img/structure/B2703210.png)
![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2703212.png)


![Tert-butyl 2-(6-chloropyrazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2703216.png)

![(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2703221.png)




